N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15216567
InChI: InChI=1S/C25H25F3N4O2/c1-15-5-8-18(9-6-15)22-23(25(26,27)28)31-32-21(13-16(2)30-24(22)32)29-12-11-17-7-10-19(33-3)20(14-17)34-4/h5-10,13-14,29H,11-12H2,1-4H3
SMILES:
Molecular Formula: C25H25F3N4O2
Molecular Weight: 470.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15216567

Molecular Formula: C25H25F3N4O2

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C25H25F3N4O2
Molecular Weight 470.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C25H25F3N4O2/c1-15-5-8-18(9-6-15)22-23(25(26,27)28)31-32-21(13-16(2)30-24(22)32)29-12-11-17-7-10-19(33-3)20(14-17)34-4/h5-10,13-14,29H,11-12H2,1-4H3
Standard InChI Key YTOKWRMZQQWIDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCC4=CC(=C(C=C4)OC)OC)C

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is characterized by its unique structure, which includes a methoxy-substituted phenyl group and a trifluoromethyl group, contributing to its potential biological activity and chemical stability. The molecular weight of this compound is approximately 470.5 g/mol.

Synthesis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis techniques. These routes often require careful optimization of reaction conditions to achieve high yields and purity. Common steps may include condensation reactions, cyclization, and substitution reactions.

Potential Applications

This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases such as cancer and inflammatory disorders. Its unique structure may also be leveraged in material science for developing new functional materials.

Research Findings and Future Directions

While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors. Further research is needed to fully explore its pharmacological properties and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator